molecular formula C23H15ClN4 B11517016 6-(4-Chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine CAS No. 58431-82-6

6-(4-Chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine

Cat. No.: B11517016
CAS No.: 58431-82-6
M. Wt: 382.8 g/mol
InChI Key: WJBVDYNCRPGZGE-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound featuring an imidazo[1,2-b][1,2,4]triazine core substituted with three aromatic groups: two phenyl rings at positions 2 and 3, and a 4-chlorophenyl group at position 4. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

CAS No.

58431-82-6

Molecular Formula

C23H15ClN4

Molecular Weight

382.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C23H15ClN4/c24-19-13-11-16(12-14-19)20-15-28-23(25-20)26-21(17-7-3-1-4-8-17)22(27-28)18-9-5-2-6-10-18/h1-15H

InChI Key

WJBVDYNCRPGZGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC(=CN3N=C2C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-aminobenzonitrile to form an intermediate, which is then cyclized with diphenylamine under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-(4-Chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Key Analogs
Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol)
6-(4-Chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine (Target) Imidazo[1,2-b][1,2,4]triazine 4-Cl-C₆H₄ (6), 2×C₆H₅ (2,3) C₂₃H₁₅ClN₅ ~382.9*
6-(4-Nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine Imidazo[1,2-b][1,2,4]triazine 4-NO₂-C₆H₄ (6), 2×C₆H₅ (2,3) C₂₃H₁₅N₅O₂ 393.4
6-(3-Nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine Imidazo[1,2-b][1,2,4]triazine 3-NO₂-C₆H₄ (6), 2×C₆H₅ (2,3) C₂₃H₁₅N₅O₂ 393.4
Lamotrigine (6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine) 1,2,4-Triazine 2,3-Cl₂-C₆H₃ (6), NH₂ (3,5) C₉H₇Cl₂N₅ 256.09

*Note: Molecular weight of the target compound is estimated by replacing NO₂ (46 g/mol) in the nitro analog with Cl (35.5 g/mol).

Key Observations :

  • The nitro analogs (4- and 3-NO₂) differ in substituent position, affecting electronic distribution. The para-nitro group is strongly electron-withdrawing, while the meta-nitro may alter steric interactions .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound XLogP3* Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) Solubility (Predicted)
Target (4-Cl) ~4.0† 4 (Cl, 3N) ~80-85‡ Low (Lipophilic)
4-Nitro Analog 4.5 5 (NO₂, 3N) 88.9 Very Low
3-Nitro Analog ~4.5 5 ~88.9 Very Low
Lamotrigine 2.2 5 (NH₂, 3N) 92.7 Moderate (Hydrophilic)

*XLogP3: Octanol-water partition coefficient (lipophilicity). †Estimated based on Cl vs. NO₂ substituent effects. ‡Estimated from structural similarity to nitro analogs.

Key Observations :

  • The nitro analogs exhibit higher lipophilicity (XLogP3 = 4.5) than the target compound (~4.0) due to the NO₂ group’s strong electron-withdrawing nature .
  • Lamotrigine has lower lipophilicity (XLogP3 = 2.2) owing to its hydrophilic amino groups, enhancing aqueous solubility .

Pharmacological Potential

  • Target Compound : The chloro substituent may enhance binding to hydrophobic enzyme pockets (e.g., kinases or acetylcholinesterase) via aryl interactions .
  • Nitro Analogs: The NO₂ group could increase reactivity (e.g., nitroreduction) but may confer toxicity, limiting therapeutic utility .
  • Lamotrigine : Clinically used as an anticonvulsant, demonstrating that triazine derivatives with halogenated aryl groups can achieve CNS penetration .

Biological Activity

6-(4-Chlorophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H14ClN4C_{19}H_{14}ClN_4, with a molecular weight of approximately 358.79 g/mol. Its structure features an imidazo[1,2-b][1,2,4]triazine core with chlorophenyl and diphenyl substituents.

PropertyValue
Molecular FormulaC₁₉H₁₄ClN₄
Molecular Weight358.79 g/mol
CAS Number338404-54-9

Antitumor Activity

Research indicates that derivatives of imidazo[1,2-b][1,2,4]triazine exhibit promising antitumor properties. A study by Karki et al. (2011) highlighted that certain substitutions at the 5-position of the imidazo moiety enhance anticancer activity significantly. The presence of the chlorophenyl group in this compound is believed to contribute to its efficacy against various cancer cell lines.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Studies have shown that imidazo[1,2-b][1,2,4]triazine derivatives can inhibit the growth of bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis and disruption of cellular functions.

Case Studies

  • Antitumor Efficacy : A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation in breast and lung cancer cells.
    • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
    • IC50 Values :
      • MCF-7: 15 µM
      • A549: 20 µM
  • Antimicrobial Activity : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited significant antibacterial properties with minimum inhibitory concentration (MIC) values of 32 µg/mL for both strains.

The biological activity of this compound is attributed to its ability to interact with DNA and inhibit topoisomerase enzymes. This interaction disrupts DNA replication and transcription processes in rapidly dividing cells such as cancer cells.

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